Dimethyldioxetanone
Overview
Description
Dimethyldioxetanone is an organic compound known for its chemiluminescent properties. It is a member of the dioxetane family, which are four-membered ring peroxides. This compound is particularly notable for its ability to generate light through chemical reactions, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyldioxetanone can be synthesized through the oxidation of suitable precursors. One common method involves the reaction of ketones with singlet oxygen. The process typically requires a photosensitizer to generate singlet oxygen and is conducted under controlled temperature conditions to ensure the stability of the intermediate products .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of its synthesis remain similar to laboratory methods. The key challenges in scaling up include maintaining the stability of the compound and ensuring efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions: Dimethyldioxetanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the reaction conditions.
Reduction: Under specific conditions, it can be reduced to simpler organic compounds.
Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation Reagents: Singlet oxygen, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include acetone and other carbonyl-containing compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Dimethyldioxetanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chemiluminescence and the mechanisms of light-emitting reactions.
Biology: Its chemiluminescent properties are utilized in bioassays and imaging techniques to detect and quantify biological molecules.
Industry: It is used in the development of light-emitting devices and materials
Mechanism of Action
The primary mechanism by which dimethyldioxetanone exerts its effects is through chemiluminescence. This process involves the decomposition of the compound to produce electronically excited states, which then release energy in the form of light. The key molecular targets and pathways include the formation of singlet and triplet acetone, which are the primary light-emitting species .
Comparison with Similar Compounds
1,2-Dioxetane: Another member of the dioxetane family, known for its chemiluminescent properties.
1,2-Dioxetanone: Similar in structure but differs in the specific functional groups attached to the dioxetane ring
Uniqueness: Dimethyldioxetanone is unique due to its high efficiency in producing light through chemiluminescence. Its specific structure allows for the generation of both singlet and triplet excited states, making it a valuable compound for studying light-emitting reactions and developing new applications in various fields .
Properties
IUPAC Name |
4,4-dimethyldioxetan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-4(2)3(5)6-7-4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUEDKTLIMBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192720 | |
Record name | Dimethyldioxetanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39605-37-3 | |
Record name | Dimethyldioxetanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldioxetanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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